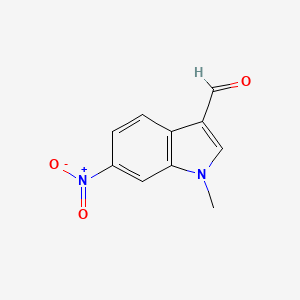

1-methyl-6-nitro-1H-indole-3-carbaldehyde

Descripción general

Descripción

1-Methyl-6-nitro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Métodos De Preparación

The synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 1-methylindole, followed by formylation at the 3-position. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and environmental sustainability.

Análisis De Reacciones Químicas

1-Methyl-6-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and electrophiles like halogens. Major products formed from these reactions include carboxylic acids, amines, and halogenated indoles.

Aplicaciones Científicas De Investigación

Biological Applications

1-Methyl-6-nitro-1H-indole-3-carbaldehyde exhibits various biological activities that make it a candidate for drug development. Key applications include:

Anticancer Activity : Studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. Its mechanism involves interaction with cellular components, potentially leading to apoptosis in malignant cells .

Antimicrobial Properties : Research has shown that derivatives of this compound can exhibit significant antimicrobial activity against various pathogens. This makes it valuable in developing new antimicrobial agents .

Enzyme Inhibition Studies : The compound has been utilized in research focusing on enzyme inhibition, particularly in studies related to platelet aggregation and other biochemical pathways. It forms stable complexes with proteins, which can disrupt normal enzymatic functions .

Industrial Applications

In addition to its biological significance, this compound has applications in industrial chemistry:

Dyes and Pigments Production : Due to its stable chemical structure, it is used in synthesizing dyes and pigments, contributing to various industrial products .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Antiplatelet Aggregation Study : A series of indole derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP). The results indicated that certain derivatives exhibited up to 100% inhibition, showcasing the potential of indoles in cardiovascular research .

- C-H Functionalization Reactions : Research demonstrated that this compound can serve as a substrate for palladium-catalyzed C–H arylation reactions. This highlights its utility in synthetic organic chemistry for creating more complex molecular architectures .

Mecanismo De Acción

The mechanism of action of 1-methyl-6-nitro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions . Pathways involved include oxidative stress responses and apoptosis induction.

Comparación Con Compuestos Similares

1-Methyl-6-nitro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as 1-methylindole-3-carboxaldehyde and 6-nitroindole. While these compounds share similar core structures, the presence of different functional groups imparts unique chemical and biological properties. For instance, 1-methylindole-3-carboxaldehyde is primarily used in the synthesis of antiviral agents, whereas 6-nitroindole is known for its antimicrobial properties . The unique combination of a methyl group at the 1-position and a nitro group at the 6-position in this compound makes it particularly versatile in various applications.

Actividad Biológica

1-Methyl-6-nitro-1H-indole-3-carbaldehyde is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine and industry.

Overview of this compound

This compound has the molecular formula C₉H₈N₂O₃ and a molecular weight of 190.16 g/mol. It features a nitro group at the 6-position and an aldehyde functional group at the 3-position, which contribute to its unique chemical properties. The synthesis typically involves nitration followed by formylation, requiring careful control of reaction conditions to achieve high yields and purity.

Biological Activities

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It is believed to induce apoptosis in cancer cells through the generation of reactive intermediates that interact with cellular components, disrupting normal cellular functions.

Antimicrobial Activity

The compound also shows significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells, which is crucial in managing inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and altering metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation : It reduces ROS levels in cells, which is beneficial in preventing oxidative damage associated with various diseases .

- Cell Signaling Pathways : The interaction with cellular signaling pathways can lead to changes in gene expression related to cell survival and apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylindole-3-carboxaldehyde | Methyl at position 1 | Antiviral activity |

| 6-Nitroindole | Nitro group at position 6 | Antimicrobial properties |

| This compound | Nitro at position 6, aldehyde at position 3 | Anticancer, antimicrobial, anti-inflammatory |

The presence of different functional groups in these compounds imparts unique biological activities. For instance, while 1-methylindole-3-carboxaldehyde focuses on antiviral properties, 6-nitroindole is primarily recognized for its antimicrobial effects .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Anticancer Study : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in a rodent model, indicating its potential as an anticancer agent.

- Antimicrobial Testing : In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its application in treating bacterial infections.

- Inflammation Model : In a model of inflammation, this compound reduced markers of inflammation significantly compared to controls, supporting its role as an anti-inflammatory agent .

Propiedades

IUPAC Name |

1-methyl-6-nitroindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-11-5-7(6-13)9-3-2-8(12(14)15)4-10(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPLOWKMCQBADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.